molecular formula C26H24Cl2N2O B11978044 7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303059-78-1

7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11978044
CAS No.: 303059-78-1
M. Wt: 451.4 g/mol
InChI Key: GEENFNFPCNHBDI-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization and chlorination reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds .

Scientific Research Applications

7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are investigated in various studies.

    Medicine: Research explores its potential as a therapeutic agent for treating diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of benzo[e]pyrazolo[1,5-c][1,3]oxazine, such as:

Uniqueness

The uniqueness of 7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine lies in its specific substitution pattern and the presence of both cyclohexyl and naphthalenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

303059-78-1

Molecular Formula

C26H24Cl2N2O

Molecular Weight

451.4 g/mol

IUPAC Name

7,9-dichloro-5-cyclohexyl-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H24Cl2N2O/c27-20-13-21-24-15-23(19-11-10-16-6-4-5-9-18(16)12-19)29-30(24)26(17-7-2-1-3-8-17)31-25(21)22(28)14-20/h4-6,9-14,17,24,26H,1-3,7-8,15H2

InChI Key

GEENFNFPCNHBDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl

Origin of Product

United States

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